molecular formula C21H18ClN3OS B2427153 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-01-7

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2427153
CAS RN: 683258-01-7
M. Wt: 395.91
InChI Key: SYHGUFCRBLIFSW-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile and its derivatives are subjects of chemical research, focusing on their synthesis and structural modification. For instance, the reduction of related acrylonitriles with lithium aluminum hydride yielded certain derivatives, indicating the potential for diverse chemical transformations (Frolov et al., 2005). Moreover, the synthesis of dasatinib, an antitumor agent, involves steps related to similar acrylonitrile compounds, highlighting their relevance in medicinal chemistry (Zang Jia-liang et al., 2009).

Nonlinear Optical Properties

Certain acrylonitrile derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications like protecting human eyes and optical sensors, stabilizing light sources in optical communications, and other photonic or optoelectronic devices. For instance, thiophene dyes substituted with acrylonitrile groups demonstrated significant nonlinear absorption and optical limiting behavior (Anandan et al., 2018).

Biological Activities

Acrylonitrile derivatives, including those structurally similar to (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, have been investigated for various biological activities. These include antitumor activities, as shown by their in vitro cytotoxic potency on human cancer cell lines, and potential use as fungicides (Sa̧czewski et al., 2004), (Shen De-long, 2010).

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-3-26-18-8-5-15(6-9-18)20-13-27-21(25-20)16(11-23)12-24-19-10-17(22)7-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHGUFCRBLIFSW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

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